4-(Morpholinomethyl)phenylboronic acid CAS number and properties
4-(Morpholinomethyl)phenylboronic acid CAS number and properties
An In-depth Technical Guide to 4-(Morpholinomethyl)phenylboronic Acid
Executive Summary: 4-(Morpholinomethyl)phenylboronic acid is a bifunctional synthetic building block of significant interest to the pharmaceutical and material science industries. Its structure, which combines a reactive boronic acid moiety with a privileged morpholine scaffold, makes it a highly versatile reagent. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, core applications in synthetic chemistry—particularly the Suzuki-Miyaura cross-coupling reaction—and its strategic importance in modern drug discovery. Detailed handling protocols and safety information are also provided to support its effective and safe utilization in research and development.
Introduction
In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Phenylboronic acids are a class of reagents that have become indispensable, primarily for their role in palladium-catalyzed cross-coupling reactions.[1] Among these, 4-(Morpholinomethyl)phenylboronic acid has emerged as a particularly valuable intermediate.
This compound uniquely integrates two key chemical motifs:
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The Phenylboronic Acid Group: This functional group is a cornerstone of the Nobel Prize-winning Suzuki-Miyaura coupling reaction, enabling the formation of carbon-carbon bonds with exceptional precision and functional group tolerance.[2]
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The Morpholinomethyl Moiety: The morpholine ring is considered a "privileged structure" in medicinal chemistry.[3] Its inclusion in a drug candidate often confers favorable pharmacokinetic properties, such as improved aqueous solubility, metabolic stability, and oral bioavailability.
This guide delves into the technical details of 4-(Morpholinomethyl)phenylboronic acid, offering researchers and drug development professionals the foundational knowledge required to leverage its full synthetic potential.
Chemical Identity and Properties
Precise identification is critical for reproducibility in research and manufacturing. 4-(Morpholinomethyl)phenylboronic acid is identified by the CAS Number 279262-23-6 .[3][4][5] It is often used alongside its more stable pinacol ester derivative, which has a different CAS number and properties.
Nomenclature and Identifiers
| Identifier | 4-(Morpholinomethyl)phenylboronic Acid | 4-(Morpholinomethyl)phenylboronic acid pinacol ester |
| CAS Number | 279262-23-6[3][4][6] | 364794-79-6 |
| IUPAC Name | [4-(morpholin-4-ylmethyl)phenyl]boronic acid[3][6] | 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaboran-2-yl)benzyl]morpholine |
| Molecular Formula | C₁₁H₁₆BNO₃[3][4][6] | C₁₇H₂₆BNO₃ |
| Molecular Weight | 221.06 g/mol [3][4][6] | 303.20 g/mol [7] |
| PubChem CID | 10998582[4][6] | 2795502[7] |
| Synonyms | 4-(Morpholinomethyl)benzeneboronic acid, B-[4-(4-Morpholinylmethyl)Phenyl]Boronic Acid[3][5] | 4-[[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]morpholine[8] |
Physicochemical Properties
| Property | 4-(Morpholinomethyl)phenylboronic Acid | 4-(Morpholinomethyl)phenylboronic acid pinacol ester |
| Appearance | White solid[4] | Solid |
| Melting Point | 102 - 106 °C[4] | 85 - 89 °C |
| Boiling Point | 382.3 °C at 760 mmHg[3] | Not available |
| Density | 1.2 g/cm³[3] | Not available |
| Solubility | Excellent solubility in polar solvents[4] | Not available |
Core Applications in Synthetic Chemistry
The utility of 4-(Morpholinomethyl)phenylboronic acid stems from its boronic acid group, a versatile handle for forming new chemical bonds.
The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for constructing biaryl systems and other C-C bonds. In this palladium-catalyzed cycle, the organoboronic acid couples with an organic halide or triflate.[2] The morpholinomethyl group is stable under typical Suzuki conditions, allowing it to be carried through the synthesis and incorporated into the final product.[9] This reaction is fundamental to the synthesis of numerous pharmaceuticals and advanced materials.[1]
A critical step in the mechanism is the activation of the boronic acid with a base, which forms a boronate complex.[2] This enhances the nucleophilicity of the organic group attached to boron, facilitating the key transmetalation step with the palladium catalyst.[2]
Experimental Protocols (Exemplary)
The following is a representative, self-validating protocol for a Suzuki-Miyaura coupling reaction. The causality behind the choices is explained: using a pre-catalyst like Pd₂(dba)₃ with a specific ligand (e.g., XPhos or SPhos) allows for the in situ formation of the active Pd(0) catalyst, while a robust base like K₃PO₄ is effective for activating the boronic acid. [10]
General Suzuki-Miyaura Coupling Protocol
Objective: To couple 4-(Morpholinomethyl)phenylboronic acid with a generic aryl bromide.
Reagents & Equipment:
-
4-(Morpholinomethyl)phenylboronic acid (1.2 equivalents)
-
Aryl Bromide (1.0 equivalent)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%) [10]* A suitable phosphine ligand (e.g., XPhos) (3.0 mol%) [10]* Potassium phosphate (K₃PO₄), anhydrous (3.0 equivalents) [10]* Anhydrous solvent (e.g., Toluene/Water 10:1 or Dioxane) [11]* Reaction vessel (e.g., microwave vial or round-bottom flask) with a magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Vessel Preparation: To a dry reaction vessel under an inert atmosphere, add the aryl bromide (1.0 eq), 4-(Morpholinomethyl)phenylboronic acid (1.2 eq), and potassium phosphate (3.0 eq).
-
Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ (1.5 mol%) and the phosphine ligand (3.0 mol%) in a small amount of the reaction solvent. Add this catalyst slurry to the main reaction vessel.
-
Solvent Addition: Add the anhydrous solvent to the reaction vessel.
-
Inerting: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography to yield the desired biaryl product.
Safety, Handling, and Storage
Proper handling is essential to ensure user safety and maintain the integrity of the compound.
| Aspect | Recommendation | Rationale |
| Hazard Identification | Causes skin and serious eye irritation. May cause respiratory irritation. [12][13] | Phenylboronic acids are generally classified as irritants. |
| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side shields, and a lab coat. [12][14] | Prevents direct contact with skin and eyes. |
| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid generating dust. [14] | Minimizes inhalation of airborne particles. |
| Storage | Store in a tightly sealed container in a cool, dry place. Recommended storage at 2 - 8 °C. [4] | Protects from moisture and air, which can degrade boronic acids. Cool temperatures enhance long-term stability. |
| In case of Exposure | Eyes: Rinse cautiously with water for several minutes. Skin: Wash with plenty of soap and water. Inhalation: Move to fresh air. Seek medical attention if irritation persists. [12][13] | Standard first-aid procedures for chemical irritants. |
Conclusion
4-(Morpholinomethyl)phenylboronic acid stands out as a high-value synthetic intermediate. Its dual functionality allows for the straightforward introduction of the beneficial morpholine motif into complex molecules via the robust and reliable Suzuki-Miyaura cross-coupling reaction. For researchers in drug discovery, it offers an efficient pathway to novel chemical entities with enhanced drug-like properties. Its applications in materials science and chemical sensing further underscore its versatility. A thorough understanding of its properties, reaction compatibility, and handling requirements, as detailed in this guide, is the first step toward unlocking its full potential in the laboratory and beyond.
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PubChem. 4-(Morpholinomethyl)phenylboronic acid | C11H16BNO3 | CID 10998582. [Link]
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PubChem. 4-((Morpholino)methyl)phenylboronic acid pinacol ester | C17H26BNO3 | CID 2795502. [Link]
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ResearchGate. Synthesis of (Azidomethyl)phenylboronic Acids. [Link]
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PubMed Central. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. [Link]
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PubChemLite. 4-((morpholino)methyl)phenylboronic acid pinacol ester (C17H26BNO3). [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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Hopemax. The Role of Phenylboronic Acid in Pharmaceutical Synthesis. [Link]
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Common Organic Chemistry. Suzuki Reaction - Palladium Catalyzed Cross Coupling. [Link]
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Hopemax. The Role of 4-(Bromomethyl)phenylboronic Acid in Drug Discovery and Development. [Link]
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Hopemax. Mastering Suzuki Coupling: A Guide to 4-Methylphenylboronic Acid. [Link]
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PubMed. Phenylboronic Acid-polymers for Biomedical Applications. [Link]
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